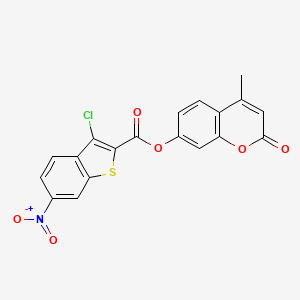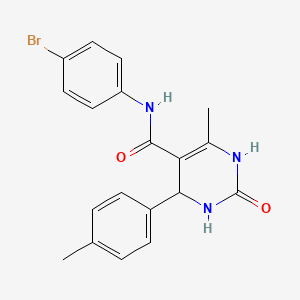![molecular formula C20H24ClN3O2 B5060974 N-(4-chlorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5060974.png)
N-(4-chlorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide, commonly known as BRL-15572, is a small molecule compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
BRL-15572 acts as a selective antagonist at the dopamine D3 receptor, which is predominantly expressed in the mesolimbic system of the brain. By blocking the activity of this receptor, BRL-15572 is able to modulate the release of dopamine, a neurotransmitter that is involved in reward and motivation pathways. This modulation of dopamine release has been shown to have potential therapeutic effects in the treatment of addiction, depression, and schizophrenia.
Biochemical and Physiological Effects:
BRL-15572 has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its selective binding to the dopamine D3 receptor, BRL-15572 has also been found to exhibit activity at other receptors, including the serotonin 5-HT1A receptor and the adrenergic α2A receptor. These effects suggest that BRL-15572 may have potential therapeutic applications beyond its role as a dopamine D3 receptor antagonist.
Avantages Et Limitations Des Expériences En Laboratoire
BRL-15572 has several advantages as a research tool. It is a well-established compound with a reliable synthesis method and has been extensively studied for its potential therapeutic applications. However, there are also some limitations to its use in lab experiments. BRL-15572 has a relatively short half-life and may require multiple dosing to maintain therapeutic levels. Additionally, its selectivity for the dopamine D3 receptor may limit its use in studying other pathways involved in reward and motivation.
Orientations Futures
There are several future directions for research on BRL-15572. One potential area of study is its use in combination with other compounds to enhance its therapeutic effects. Another area of study is the development of more selective dopamine D3 receptor antagonists with improved pharmacokinetic properties. Additionally, further research is needed to fully understand the potential therapeutic applications of BRL-15572 beyond its role as a dopamine D3 receptor antagonist.
Méthodes De Synthèse
The synthesis of BRL-15572 involves a multi-step process that starts with the reaction of 4-chlorobenzylamine with 2-methoxyphenylacetic acid to form the corresponding amide. This amide is then reacted with piperazine to form the final compound, BRL-15572. The synthesis of BRL-15572 has been optimized to produce high yields with good purity and is a well-established method in the scientific community.
Applications De Recherche Scientifique
BRL-15572 has been extensively studied for its potential therapeutic applications, especially in the field of neuroscience. It has been found to exhibit potent and selective binding to the dopamine D3 receptor, which is involved in regulating reward and motivation pathways in the brain. BRL-15572 has been shown to have potential therapeutic applications in the treatment of addiction, depression, and schizophrenia.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c1-26-19-5-3-2-4-18(19)24-12-10-23(11-13-24)15-20(25)22-14-16-6-8-17(21)9-7-16/h2-9H,10-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGUKCDWLUZCBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>56.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199435 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[(4-chlorophenyl)methyl]-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-butylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5060908.png)


amino]ethanol ethanedioate (salt)](/img/structure/B5060922.png)
![5-(4-bromophenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5060926.png)
![3-chloro-4-ethoxy-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5060940.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl benzoate](/img/structure/B5060948.png)


![1-[3-(4-methoxyphenyl)-1-methylpropyl]-4-piperidinecarboxamide](/img/structure/B5060963.png)
![ethyl 1-[3-(methylthio)propanoyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5060983.png)
![4-[(2-phenyl-5-pyrimidinyl)carbonyl]morpholine](/img/structure/B5060988.png)

